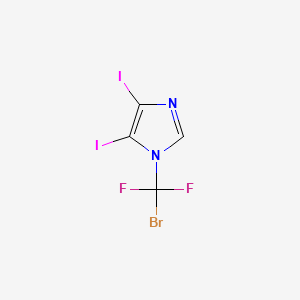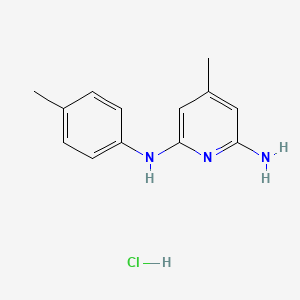
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride is a compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with a 4-methyl group and an N2-(4-methylphenyl) group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride typically involves the reaction of 4-methylpyridine-2,6-diamine with 4-methylphenyl isocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, and the product is purified by recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and as an anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Wirkmechanismus
The mechanism of action of 4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in neuroprotective and anti-inflammatory pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(4-Methylphenyl)pyridine
- 4-(4-Methylphenyl)-2,2’:6’,2’'-terpyridine
- 2-(4-Methylphenyl)-6-methylimidazo[1,2-a]pyridine
Uniqueness
4-methyl-N2-(4-methylphenyl)pyridine-2,6-diamine hydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it has shown promising results in neuroprotection and anti-inflammatory studies, making it a compound of interest for further research and development.
Eigenschaften
Molekularformel |
C13H16ClN3 |
|---|---|
Molekulargewicht |
249.74 g/mol |
IUPAC-Name |
4-methyl-6-N-(4-methylphenyl)pyridine-2,6-diamine;hydrochloride |
InChI |
InChI=1S/C13H15N3.ClH/c1-9-3-5-11(6-4-9)15-13-8-10(2)7-12(14)16-13;/h3-8H,1-2H3,(H3,14,15,16);1H |
InChI-Schlüssel |
BTHNDMJLCKILQK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)NC2=CC(=CC(=N2)N)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-Methoxyphenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B13468759.png)
![5-Nitro-2-[1-(trifluoromethyl)cyclopropyl]pyridine](/img/structure/B13468788.png)
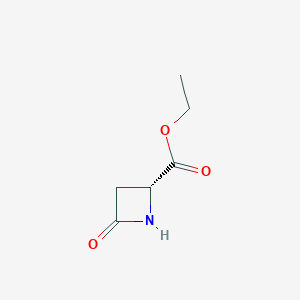
![4-Amino-3-methyl-5-[2-(trimethylsilyl)ethynyl]benzonitrile](/img/structure/B13468802.png)
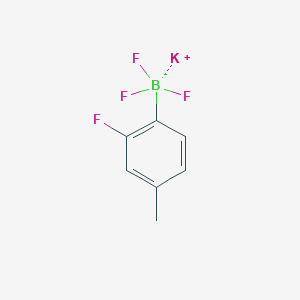
![Boronic acid, B-[2-(difluoromethyl)-3-pyridinyl]-](/img/structure/B13468807.png)
![tert-butyl N-{[4-(methoxymethyl)-2-azabicyclo[2.1.1]hexan-1-yl]methyl}carbamate hydrochloride](/img/structure/B13468809.png)
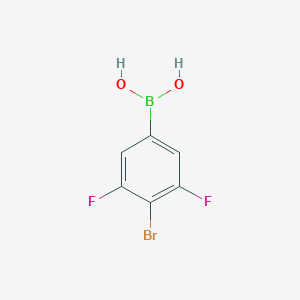
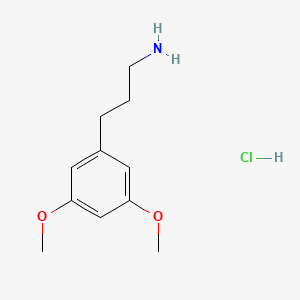
![3-bromo-1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid](/img/structure/B13468829.png)
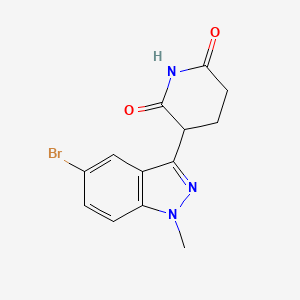
![{6-Methyl-1-azaspiro[3.3]heptan-6-yl}methanol](/img/structure/B13468850.png)
